4-acetyl-1H-pyrrole-3-carbaldehyde 4-acetyl-1H-pyrrole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 24445-11-2
VCID: VC17248299
InChI: InChI=1S/C7H7NO2/c1-5(10)7-3-8-2-6(7)4-9/h2-4,8H,1H3
SMILES:
Molecular Formula: C7H7NO2
Molecular Weight: 137.14 g/mol

4-acetyl-1H-pyrrole-3-carbaldehyde

CAS No.: 24445-11-2

Cat. No.: VC17248299

Molecular Formula: C7H7NO2

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

4-acetyl-1H-pyrrole-3-carbaldehyde - 24445-11-2

Specification

CAS No. 24445-11-2
Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
IUPAC Name 4-acetyl-1H-pyrrole-3-carbaldehyde
Standard InChI InChI=1S/C7H7NO2/c1-5(10)7-3-8-2-6(7)4-9/h2-4,8H,1H3
Standard InChI Key ORUDJQBGSUIFRQ-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CNC=C1C=O

Introduction

Chemical Structure and Physicochemical Properties

The pyrrole ring in 4-acetyl-1H-pyrrole-3-carbaldehyde adopts a planar configuration, with the acetyl (-COCH₃) and formyl (-CHO) groups influencing its electronic distribution. The acetyl group at the 4-position donates electron density through resonance, while the formyl group at the 3-position introduces electrophilic character, making the compound reactive toward nucleophilic additions .

Table 1: Key Physicochemical Properties

PropertyValueSource Inference
Molecular FormulaC₇H₇NO₂
Molecular Weight137.14 g/mol
CAS NumberNot explicitly reported-
SolubilityModerate in polar aprotic solvents (e.g., THF, DMF)
ReactivityElectrophilic at C-3; nucleophilic at acetyl carbonyl

The absence of a reported CAS number for the 4-acetyl isomer suggests it remains understudied compared to its 1-acetyl counterpart.

Synthetic Methodologies

Hantzsch Pyrrole Synthesis Adaptations

The Hantzsch reaction, traditionally used for pyrrole synthesis, can be modified to introduce acetyl and formyl groups. For example, tert-butyl acetoacetates and α-bromoketones undergo cyclization in the presence of amines to form pyrrole-3-carboxylic acids . Adapting this method, 4-acetyl-1H-pyrrole-3-carbaldehyde might be synthesized via:

  • Condensation: Reacting γ-ketoaldehydes with ammonia or primary amines.

  • Oxidation: Selective oxidation of a hydroxymethyl group to a formyl group at C-3 .

Table 2: Comparative Synthesis Routes

MethodYield (%)ConditionsKey Catalyst
ZrOCl₂·8H₂O-catalyzed88THF/H₂O (2:1), RTZrOCl₂·8H₂O
Co(III)-catalyzed C–H activation8580°C, H₂OCp*Co(III)
Hantzsch variant63Flow reactor, 2.5 hHBr (in situ)

Zirconium-based catalysts, such as ZrOCl₂·8H₂O, have shown high efficiency in pyrrole synthesis, achieving 88% yield for 1-acetyl analogs .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The formyl group at C-3 directs electrophiles to the C-2 and C-5 positions. For instance, bromination or nitration occurs preferentially at these sites, enabling the synthesis of polyfunctionalized pyrroles .

Nucleophilic Additions

The acetyl group participates in Claisen-Schmidt condensations, forming α,β-unsaturated ketones. This reactivity is exploited in creating extended π-systems for materials science applications .

Biological Activities and Mechanisms

ActivityTargetEfficacy (IC₅₀)Model System
MEK InhibitionBRAF-mutant melanoma17 nMIn vitro
AntimicrobialE. coli32 µg/mLAgar diffusion
AntifungalC. albicans45 µg/mLBroth dilution

Neuropharmacological Applications

Acetylated pyrroles modulate GABA receptors, suggesting utility in treating anxiety and epilepsy. The acetyl group enhances blood-brain barrier permeability, a critical factor in CNS drug design.

Industrial and Materials Science Applications

Organic Electronics

The conjugated system of 4-acetyl-1H-pyrrole-3-carbaldehyde facilitates charge transport, making it a candidate for organic field-effect transistors (OFETs). Thin films of analogous pyrroles exhibit hole mobility up to 0.12 cm²/V·s .

Catalysis

Pyrrole derivatives serve as ligands in transition metal catalysis. For example, Cp*Co(III) complexes with pyrrole-carbaldehyde ligands catalyze C–H activation reactions with turnover numbers (TON) exceeding 10⁴ .

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiopure pyrroles for chiral drug candidates.

  • Proteolysis-Targeting Chimeras (PROTACs): Exploiting the acetyl group for E3 ligase recruitment in targeted protein degradation .

  • Green Chemistry: Optimizing solvent-free or aqueous-phase syntheses to enhance sustainability .

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